[2-(benzylsulfamoyloxy)phenyl] N-(4-chlorophenyl)carbamate
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Overview
Description
2-(Benzylsulfamoyloxy)phenyl] N-(4-chlorophenyl)carbamate (BCPC) is an organosulfur compound that is used in various applications in the field of chemistry. BCPC has been used in the synthesis of other compounds, as a catalyst in organic reactions, and as a reagent in the analysis of biological samples. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are the focus of
Scientific Research Applications
Nanoparticle Carrier Systems for Agriculture
The use of nanoparticles like solid lipid nanoparticles and polymeric nanocapsules has been explored for the sustained release of carbendazim (MBC) and tebuconazole (TBZ) in agriculture. These carrier systems modify the release profiles of the bioactive compounds, offering advantages like reduced environmental toxicity and improved transfer to the action site (Campos et al., 2015).
Carbonic Anhydrase Inhibition
Research has been conducted on sulfamoyl carbamates and sulfamide derivatives, showing that these compounds, including benzylsulfamides, inhibit carbonic anhydrase I and II isoenzymes. These findings are significant for medicinal applications, particularly due to the nanomolar inhibition constants observed (Göksu et al., 2014).
Catalytic Applications in Organic Chemistry
The catalytic activity of certain compounds, including benzyl (2,2-diphenyl-4,5-hexadienyl)carbamate, in the hydroamination of N-allenyl carbamates has been explored. This process is effective in forming piperidine derivatives and has potential applications in synthetic organic chemistry (Zhang et al., 2006).
Antimicrobial and Antioxidant Properties
Studies on phenylsulfamoyl carboxylic acids have demonstrated significant antimicrobial and antioxidant activities. These compounds have shown promising results against various microorganisms and could potentially be developed into novel antibacterial and antifungal agents (Egbujor et al., 2019).
Light Harvesting and Enzyme Inhibition
Compounds like 2-(4-chlorobenzyl)-5-(2,4-dinitrophenylsulfonamido)benzoxazole have been synthesized and studied for their potential in light harvesting and as inhibitors of the Topoisomerase II enzyme. These properties suggest applications in the development of new materials for dye-sensitized solar cells (DSSCs) (Mary et al., 2019).
Mechanism of Action
Target of Action
It is known that carbamates, a class of compounds to which this molecule belongs, often target enzymes or receptors in biological systems .
Mode of Action
Carbamates, such as this compound, typically act by forming a covalent bond with their target, which can lead to inhibition of the target’s function
Biochemical Pathways
For instance, they can inhibit enzymes, disrupt cellular processes, and affect the synthesis of peptides .
Pharmacokinetics
Carbamates are generally known to be absorbed through various routes, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
The effects of carbamates can range from enzyme inhibition to disruption of cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include temperature, pH, and the presence of other substances.
properties
IUPAC Name |
[2-(benzylsulfamoyloxy)phenyl] N-(4-chlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O5S/c21-16-10-12-17(13-11-16)23-20(24)27-18-8-4-5-9-19(18)28-29(25,26)22-14-15-6-2-1-3-7-15/h1-13,22H,14H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHLNLCSJOPQNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)OC2=CC=CC=C2OC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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